2,2,4,6-Tetramethyl-7-(2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6-TETRAMETHYL-7-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-TETRAMETHYL-7-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the tetrahydroquinoline moiety. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-TETRAMETHYL-7-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,4,6-TETRAMETHYL-7-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,2,4,6-TETRAMETHYL-7-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic compound with four methyl groups.
Tetramethylbutane: A highly branched hydrocarbon with four methyl groups.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: A related triazolopyrimidine compound with a hydroxyl group.
Uniqueness
2,2,4,6-TETRAMETHYL-7-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of a tetrahydroquinoline moiety with a triazolopyrimidine core. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23N5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-7-(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C19H23N5/c1-11-8-14-12(2)10-19(4,5)22-16(14)9-15(11)17-6-7-20-18-21-13(3)23-24(17)18/h6-9,12,22H,10H2,1-5H3 |
InChI Key |
VYMZWLSDCXESEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C)C)(C)C |
Origin of Product |
United States |
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